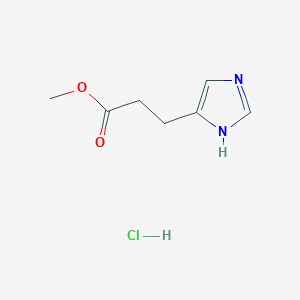

methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride

Description

The exact mass of the compound methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is 190.0509053 g/mol and the complexity rating of the compound is 138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(1H-imidazol-5-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-11-7(10)3-2-6-4-8-5-9-6;/h4-5H,2-3H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITCRIQOLWJSQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CN=CN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593728 | |

| Record name | Methyl 3-(1H-imidazol-5-yl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53958-94-4, 31434-93-2 | |

| Record name | 1H-Imidazole-5-propanoic acid, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53958-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(1H-imidazol-5-yl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride: A Key Building Block in Histamine Receptor Ligand Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Medicinal Chemistry

Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is a heterocyclic compound of significant interest in the field of medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of various biologically active molecules. Its structural resemblance to histamine, a key neurotransmitter, positions it as a valuable scaffold for the development of ligands targeting histamine receptors. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug discovery, with a particular focus on the development of histamine H3 receptor antagonists.

There has been some ambiguity regarding the CAS number for this compound. It is important to clarify that CAS Number 31434-93-2 refers to the free base, methyl 3-(1H-imidazol-4-yl)propanoate, while CAS Number 53958-94-4 is assigned to the hydrochloride salt, which is the focus of this guide.[1] The hydrochloride form often offers improved stability and handling characteristics, making it a preferred form for many synthetic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 53958-94-4 | [2] |

| Alternate CAS Number (Free Base) | 31434-93-2 | [1] |

| Molecular Formula | C₇H₁₁ClN₂O₂ | |

| Molecular Weight | 190.63 g/mol | |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Solubility | Soluble in water and methanol | Inferred from structure |

Synthesis and Mechanism

The synthesis of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is a two-step process that begins with the formation of the free base followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate (Free Base)

The most common and efficient method for the synthesis of the free base is the Fischer esterification of 3-(1H-imidazol-4-yl)propionic acid.

Reaction Scheme:

Caption: Fischer esterification of 3-(1H-imidazol-4-yl)propionic acid.

Mechanism: The reaction proceeds via a classic acid-catalyzed nucleophilic acyl substitution. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.

Detailed Experimental Protocol: [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-(1H-imidazol-4-yl)propionic acid (1.95 g, 13.9 mmol) in methanol (30 mL).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, concentrate the reaction mixture in vacuo to remove the excess methanol.

-

Extraction: Dissolve the residue in dichloromethane (40 mL) and wash with a saturated aqueous solution of sodium bicarbonate (30 mL). Saturate the aqueous phase with sodium chloride and extract with ethyl acetate (4 x 25 mL).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield the product as a yellow oil (1.93 g, 90% yield).[3]

Part 2: Conversion to Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride

The free base is then converted to its hydrochloride salt to improve its stability and ease of handling.

Reaction Scheme:

Caption: Conversion of the free base to the hydrochloride salt.

Detailed Experimental Protocol: [4]

-

Dissolution: Dissolve the purified methyl 3-(1H-imidazol-4-yl)propanoate in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.[4]

-

Acidification: While stirring, add a solution of hydrogen chloride in diethyl ether or dioxane dropwise.[4]

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation and Drying: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.[4]

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

¹H NMR Spectroscopy (Free Base, CDCl₃): [3]

-

δ 7.55 (s, 1H, imidazole C2-H)

-

δ 6.81 (s, 1H, imidazole C5-H)

-

δ 3.69 (s, 3H, -OCH₃)

-

δ 2.93 (t, 2H, J=7.2 Hz, -CH₂-imidazole)

-

δ 2.68 (t, 2H, J=7.2 Hz, -CH₂-COOCH₃)

Mass Spectrometry:

The predicted mass spectrum for the free base shows a prominent [M+H]⁺ ion at m/z 155.08151.[5] The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the propanoate chain.

Applications in Drug Discovery: A Scaffold for Histamine H3 Receptor Antagonists

The primary application of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is as a key building block in the synthesis of histamine H3 receptor antagonists. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[6] Antagonists of this receptor have shown therapeutic potential for a range of neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[6]

Role in the Synthesis of Ciproxifan and its Analogs:

Ciproxifan is a highly potent and selective H3 receptor antagonist.[7] The 3-(1H-imidazol-4-yl)propyl moiety is a common pharmacophore in many H3 antagonists. Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride serves as a convenient starting material for the introduction of this key structural element.

Illustrative Synthetic Pathway:

Caption: General synthetic route to H3 receptor antagonists.

The ester group of methyl 3-(1H-imidazol-4-yl)propanoate can be readily reduced to the corresponding alcohol, 3-(1H-imidazol-4-yl)propanol. This alcohol can then be coupled with various aromatic or heterocyclic moieties to generate a library of potential H3 receptor antagonists. This modular approach allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

Conclusion

Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and its structural relationship to histamine make it an ideal starting material for the development of novel therapeutics, particularly in the area of histamine H3 receptor modulation. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important compound in their synthetic endeavors.

References

-

PubChemLite. Methyl 3-(1h-imidazol-4-yl)propanoate hydrochloride (C7H10N2O2). Available from: [Link]

-

Convenient procedures for synthesis of ciproxifan, a histamine H3-receptor antagonist. PubMed. Available from: [Link]

-

玉函医药. Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride. Available from: [Link]

-

PubMed. Discovery of histamine H3 receptor antagonistic property of simple imidazole-free derivatives: Preliminary pharmacological investigation. Available from: [Link]

- Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

PubMed Central. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Available from: [Link]

-

Wikipedia. H3 receptor antagonist. Available from: [Link]

-

MySkinRecipes. Methyl 3-(1H-imidazol-1-yl)propanoate. Available from: [Link]

-

PubMed Central. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Available from: [Link]

-

PubMed Central. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Available from: [Link]

-

PubMed. Novel imidazole-based histamine H3 antagonists. Available from: [Link]

-

PubMed. Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. Available from: [Link]

-

Amanote Research. Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. Available from: [Link]

-

ResearchGate. A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Available from: [Link]

-

ZFIN. ChEBI: 3-(1H-imidazol-1-yl)propanoic acid. Available from: [Link]

-

PubMed. New histamine H(3)-receptor ligands of the proxifan series: imoproxifan and other selective antagonists with high oral in vivo potency. Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

PubMed Central. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Available from: [Link]

-

ResearchGate. FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic.... Available from: [Link]

-

ResearchGate. The characteristic chemical shifts of methyl proton signals in 1 H NMR.... Available from: [Link]

-

ResearchGate. FTIR spectra of 3-ethyl-1-methyl-1H-imidazol-3-ium.... Available from: [Link]

-

MassBank. Carboxylic acids and derivatives. Available from: [Link]

-

Semantic Scholar. Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Available from: [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-of-Abboud-Boyer/f0a4e7e6a1d48c903a5b8e9b6b7f3b8c3d9b0e9e]([Link]

-

PubChem. 3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride. Available from: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

-

SpectraBase. 2-(imidazol-1-yl)-2-methyl-4'-phenethylpropiophenone, monohydrochloride - Optional[FTIR] - Spectrum. Available from: [Link]

-

ResearchGate. FTIR spectra of 3-ethyl-1-methyl-1H-imidazol-3-ium.... Available from: [Link]

-

ResearchGate. Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA). Available from: [Link]

-

DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Available from: [Link]

Sources

- 1. Cas 195053-89-5,3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPAN-1-YLAMINE | lookchem [lookchem.com]

- 2. METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. PubChemLite - Methyl 3-(1h-imidazol-4-yl)propanoate hydrochloride (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

- 6. (PDF) Synthesis of 3-(1-Methyl-1h-Imidaz [research.amanote.com]

- 7. lookchem.com [lookchem.com]

methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride chemical properties

An In-depth Technical Guide to Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride for Advanced Research

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in drug discovery and organic synthesis. Its structure, featuring a reactive imidazole ring and a propanoate ester functional group, positions it as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] The molecule is structurally analogous to the endogenous biogenic amine, histamine, suggesting its potential utility in the development of modulators for histamine receptors. The imidazole motif itself is a cornerstone in medicinal chemistry, appearing in a vast array of compounds with diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delineate the core chemical properties, provide insights into its synthesis and characterization, explore its biological context, and detail the necessary protocols for safe handling and storage. The information is synthesized to provide not just data, but a field-proven perspective on the compound's utility and application.

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is a relatively simple molecule, yet its properties dictate its reactivity, solubility, and stability.

Chemical Structure

The molecule consists of a central imidazole ring substituted at the 4-position with a 3-methoxy-3-oxopropyl chain. The hydrochloride salt form enhances its stability and aqueous solubility.

Caption: Chemical structure of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride.

Key Properties Summary

The following table summarizes the essential physicochemical data for this compound, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 31434-93-2; 53958-94-4 | [3][4][5] |

| Molecular Formula | C₇H₁₁ClN₂O₂ (or C₇H₁₀N₂O₂·HCl) | [4][5] |

| Molecular Weight | 190.63 g/mol | [4][5] |

| Synonyms | Methyl 4-imidazolepropionate HCl, Methyl 3-(4-imidazolyl)propionate HCl | [3][6] |

| Appearance | Liquid or solid | [6] |

| Purity | Typically ≥95% | [6][7] |

| Storage Conditions | Room temperature, in a dry, tightly sealed container | [1][5] |

Section 2: Synthesis and Structural Elucidation

The synthesis of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is a standard procedure in organic chemistry, typically involving the esterification of the corresponding carboxylic acid. Understanding this process is key to ensuring high purity and yield for research applications.

Representative Synthesis Workflow

The most direct route involves the Fischer esterification of 3-(1H-imidazol-4-yl)propanoic acid. The rationale for this choice is the commercial availability of the starting acid and the simplicity and high efficiency of the reaction.

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(1H-imidazol-4-yl)propanoic acid (1.0 eq) in anhydrous methanol (serving as both reactant and solvent).

-

Catalysis: Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. Causality Note: SOCl₂ reacts with methanol to generate HCl in situ, which acts as the catalyst for the esterification. This method avoids the direct use of corrosive HCl gas and ensures anhydrous conditions, driving the equilibrium towards the product.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude solid is the hydrochloride salt of the methyl ester. It can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the final product.

Anticipated Spectroscopic Data for Characterization

Structural confirmation is achieved through standard spectroscopic methods. The following table outlines the expected data points crucial for verifying the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR (in D₂O) | δ ~8.6 (s, 1H, C2-H of imidazole), δ ~7.4 (s, 1H, C5-H of imidazole), δ ~3.7 (s, 3H, -OCH₃), δ ~3.1 (t, 2H, -CH₂-imidazole), δ ~2.8 (t, 2H, -CH₂-C=O). The acidic N-H protons will exchange with D₂O and may not be visible. |

| ¹³C NMR (in D₂O) | δ ~175 (C=O), δ ~135 (C2 of imidazole), δ ~134 (C4 of imidazole), δ ~118 (C5 of imidazole), δ ~52 (-OCH₃), δ ~30 (-CH₂-C=O), δ ~22 (-CH₂-imidazole). |

| FT-IR (KBr pellet) | ~3100-2800 cm⁻¹ (broad, N-H⁺ stretch), ~1735 cm⁻¹ (strong, C=O ester stretch), ~1600 cm⁻¹ (C=N stretch of imidazole), ~1200 cm⁻¹ (C-O stretch). |

| Mass Spec. (ESI+) | Expected m/z for the free base [M+H]⁺ = 155.08. The fragmentation pattern would likely show losses of the methoxy group (-31) or the entire methoxycarbonyl group (-59). |

Section 3: Biological Context and Research Applications

The primary value of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride in drug development lies in its structural similarity to histamine and its role as a synthetic precursor.

Relationship to Histamine and H₂ Receptor Signaling

Histamine is a critical signaling molecule that exerts its effects through four distinct G protein-coupled receptors (GPCRs): H₁, H₂, H₃, and H₄.[8] Methyl 3-(1H-imidazol-4-yl)propanoate shares the core imidazole ring and a flexible ethyl side chain, which are key pharmacophoric features for histamine receptor recognition.

Specifically, the H₂ receptor is of great therapeutic importance. Its activation in parietal cells of the stomach lining stimulates gastric acid secretion.[8] Therefore, H₂ receptor antagonists (e.g., Cimetidine, Ranitidine) are cornerstone therapies for peptic ulcers and gastroesophageal reflux disease (GERD). Conversely, H₂ receptor agonists are valuable research tools for studying these physiological processes.[9][10]

Caption: Simplified Histamine H₂ receptor signaling pathway.[8]

Applications in Drug Discovery and Synthesis

As an intermediate, this compound serves as a versatile scaffold.[1]

-

Elaboration of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to create a library of amide derivatives for structure-activity relationship (SAR) studies.

-

Modification of the Imidazole Ring: The nitrogen atoms of the imidazole ring can be alkylated or functionalized to explore their role in receptor binding.

-

Building Block: It is a key component in the synthesis of antihistamines and other drugs targeting the central nervous system.[1] The imidazole ring's ability to coordinate with biological targets makes it a privileged structure in medicinal chemistry.[2][11]

Section 4: Safety, Handling, and Storage

Ensuring the safety of laboratory personnel is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, data from closely related imidazole derivatives provide a strong basis for a robust safety protocol.[12]

Hazard Identification and Precautionary Measures

| Hazard Class | GHS Statement(s) | Precautionary Measures (P-Statements) | Reference(s) |

| Acute Toxicity | H301/H302: Toxic or Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [13] |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [12] |

| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. | [12] |

Protocol for Safe Handling and Storage

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12]

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent dust generation if it is in solid form. Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[5] The hydrochloride salt is generally stable under these conditions.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is more than a simple chemical; it is a strategic tool for the medicinal chemist and drug discovery scientist. Its well-defined physicochemical properties, straightforward synthesis, and profound biological relevance as a histamine analogue make it an indispensable starting material. By understanding its chemical nature, synthetic pathways, and safety requirements, researchers can fully leverage this versatile compound to build the next generation of innovative therapeutics.

References

-

H. Timmerman, et al. (1992). Histamine H2-receptor Agonists. Synthesis, in Vitro Pharmacology, and Qualitative Structure-Activity Relationships of Substituted 4- And 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry. Available at: [Link]

-

ACS Publications. (1992). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Schematic representation of the studied histamine H2 receptor agonists and antagonists. Available at: [Link]

-

Wikipedia. (n.d.). Histamine H2 receptor. Available at: [Link]

-

Lookchem. (n.d.). Scholarly article on METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE 31434-93-2. Available at: [Link]

-

PubChem. (n.d.). 3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride. Available at: [Link]

-

PubMed Central. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). Available at: [Link]

-

MySkinRecipes. (n.d.). Methyl 3-(1H-imidazol-1-yl)propanoate. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. Available at: [Link]

-

PubChemLite. (n.d.). Methyl 3-(1h-imidazol-4-yl)propanoate hydrochloride (C7H10N2O2). Available at: [Link]

-

Amanote Research. (n.d.). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E). Available at: [Link]

-

ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) insights... Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Research with Imidazole Derivatives. Available at: [Link]

-

NIH. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Identification of an indole-triazole-amino acid conjugate as highly effective antifungal agent. Available at: [Link]

Sources

- 1. Methyl 3-(1H-imidazol-1-yl)propanoate [myskinrecipes.com]

- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE | 31434-93-2 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 53958-94-4|Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride|BLD Pharm [bldpharm.com]

- 6. METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 9. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. aksci.com [aksci.com]

- 13. enamine.enamine.net [enamine.enamine.net]

methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride molecular structure

An In-Depth Technical Guide to Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride

Introduction

Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. As a derivative of imidazole, a core structural motif in many biologically active molecules, this compound serves as a crucial synthetic intermediate. Its structure bears a close resemblance to a protected form of histidine, featuring the key imidazole ring connected to a three-carbon ester chain. This configuration makes it an ideal starting material for the synthesis of a wide array of more complex molecules, most notably modulators of histamine receptors.[1]

This technical guide provides a comprehensive overview of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride, designed for researchers and drug development professionals. It delves into the molecule's structural and physicochemical properties, outlines a robust synthetic protocol, provides an expert analysis of its anticipated spectroscopic profile, and explores its primary applications as a versatile building block in pharmaceutical research.

Molecular Structure and Physicochemical Properties

The structural integrity of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is the foundation of its chemical reactivity and utility. The molecule is composed of a central imidazole ring, a biologically crucial heterocycle, linked at the 4-position to a propanoate methyl ester. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for many synthetic applications.

Key Structural Features

The molecule's functionality is derived from its distinct chemical domains:

-

Imidazole Ring: A five-membered aromatic ring containing two nitrogen atoms. It can act as a hydrogen bond donor and acceptor and is a key pharmacophore for histamine receptor interaction.

-

Propanoate Linker: A three-carbon aliphatic chain that provides structural flexibility and spacing between the imidazole ring and the ester group.

-

Methyl Ester: A reactive functional group that can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, enabling further chemical elaboration.

-

Hydrochloride Salt: Formed by the protonation of one of the basic nitrogen atoms on the imidazole ring, which increases the compound's polarity and crystallinity.

Caption: Key functional domains of the title compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride.

| Property | Value | Source |

| CAS Number | 31434-93-2 / 53958-94-4 | [2][3] |

| Molecular Formula | C₇H₁₀N₂O₂ · HCl | [2] |

| Molecular Weight | 190.63 g/mol | [2] |

| IUPAC Name | methyl 3-(1H-imidazol-5-yl)propanoate;hydrochloride | N/A |

| Monoisotopic Mass | 190.0509053 Da | [2] |

| Synonyms | Methyl 4-imidazolepropionate hydrochloride, 3-(1H-Imidazol-4-yl)propionic acid methyl ester monohydrochloride | [2][4] |

Synthesis and Purification

Synthetic Strategy: Fischer Esterification

The most direct and widely adopted method for preparing methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is the Fischer esterification of its carboxylic acid precursor, 3-(1H-imidazol-4-yl)propanoic acid. This acid-catalyzed reaction utilizes an excess of methanol, which serves as both the reactant and the solvent. The use of hydrogen chloride (either as a gas or from a reagent like thionyl chloride or acetyl chloride) is particularly efficient as it serves a dual purpose: it catalyzes the esterification and concurrently forms the desired hydrochloride salt of the product, often driving it to precipitate from the reaction medium, thus simplifying purification.

This approach is favored due to its operational simplicity, high atom economy, and the commercial availability of the starting materials. The self-validating nature of the protocol lies in the distinct physical and spectroscopic changes from the starting material (a zwitterionic amino acid-like solid) to the product (a crystalline salt with a characteristic ester signal in NMR and IR spectra).

Caption: Workflow for the synthesis via Fischer esterification.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(1H-imidazol-4-yl)propanoic acid (10.0 g, 71.4 mmol).

-

Reagent Addition: Carefully add anhydrous methanol (150 mL) to the flask. While stirring, slowly add thionyl chloride (7.8 mL, 107.1 mmol) dropwise at 0 °C (ice bath). Causality Note: Thionyl chloride reacts exothermically with methanol to generate HCl in situ, which acts as the catalyst, and methyl sulfite, which avoids the introduction of water.

-

Reaction: Remove the ice bath and heat the mixture to reflux (approximately 65 °C). Maintain reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature and then further cool in an ice bath for 1 hour to maximize precipitation.

-

Purification: Collect the resulting white crystalline solid by vacuum filtration. Wash the solid with cold diethyl ether (3 x 30 mL) to remove any residual impurities.

-

Drying: Dry the product under high vacuum to a constant weight. The product is typically obtained in high purity without the need for further recrystallization.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Anticipated Spectroscopic Profile

While experimental spectra should always be acquired for confirmation, an expert analysis of the molecular structure allows for the accurate prediction of its key spectroscopic features. This serves as a benchmark for researchers to validate their synthetic outcomes.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Imidazole C2-H | ~8.9 | Singlet (s) | 1H | Deshielded proton between two nitrogen atoms. |

| Imidazole C5-H | ~7.2 | Singlet (s) | 1H | Aromatic proton on the imidazole ring. |

| O-CH ₃ (Ester) | ~3.6 | Singlet (s) | 3H | Characteristic methyl ester singlet. |

| Imidazole-CH ₂- | ~2.9 | Triplet (t) | 2H | Methylene group adjacent to the imidazole ring. |

| -CH ₂-C=O | ~2.7 | Triplet (t) | 2H | Methylene group adjacent to the carbonyl. |

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the molecular ion of the free base.

| Adduct / Fragment | Predicted m/z | Source |

| [M+H]⁺ | 155.08151 | [5] |

| [M+Na]⁺ | 177.06345 | [5] |

| [M+K]⁺ | 193.03739 | [5] |

M refers to the free base, C₇H₁₀N₂O₂.

Applications in Research and Drug Development

The primary value of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride lies in its role as a versatile synthetic intermediate.[3] Its structure is a scaffold that can be readily modified to produce a range of pharmacologically active compounds.

Precursor to Histamine Receptor Ligands

The imidazole ring is the defining feature of histamine, and this compound provides a stable and convenient way to incorporate this pharmacophore into larger molecules. It is a key building block for synthesizing both histamine H1 and H2 receptor antagonists.[6][7][8] For instance, the ester functionality can be converted into an amide by reacting it with various amines, a common step in building the side chains found in many H2 receptor antagonists like Cimetidine and Ranitidine, which are used to treat gastric ulcers.[6]

Caption: Potential synthetic transformations of the title compound.

Building Block for Heterocyclic Chemistry

Beyond histamine receptor ligands, this compound is employed in the broader field of heterocyclic chemistry. The presence of multiple reactive sites—the ester, the imidazole nitrogens, and the aliphatic chain—allows for diverse chemical transformations, making it a valuable starting material for creating novel compound libraries for high-throughput screening in drug discovery programs.[1]

Handling and Storage

-

Safety: The compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.

References

-

Timmerman, H., van der Goot, H., & Sterk, G. J. (1987). Histamine H2-receptor Agonists. Synthesis, in Vitro Pharmacology, and Qualitative Structure-Activity Relationships of Substituted 4- And 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry. [Link]

-

van der Goot, H., et al. (1987). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry. [Link]

-

El-Subbagh, H. I., et al. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules. [Link]

-

ResearchGate. (2013). (PDF) Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. [Link]

-

Giral, M., et al. (1997). Synthesis and assessment of formamidines as new histamine H2-receptor antagonists. Arzneimittelforschung. [Link]

-

PubChem. (n.d.). Methyl 3-(methylamino)propanoate hydrochloride. [Link]

-

PubChemLite. (n.d.). Methyl 3-(1h-imidazol-4-yl)propanoate hydrochloride (C7H10N2O2). [Link]

-

PubChem. (n.d.). 3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride. [Link]

-

LookChem. (n.d.). Scholarly article on METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE 31434-93-2 from Journal of Medicinal Chemistry p. 506,507. [Link]

-

Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". (n.d.). [Link]

-

MySkinRecipes. (n.d.). Methyl 3-(1H-imidazol-1-yl)propanoate. [Link]

-

Gut, J., & Kappe, C. O. (2007). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Molecules. [Link]

-

Yuhan Pharmaceutical. (n.d.). Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride. [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. [Link]

Sources

- 1. Methyl 3-(1H-imidazol-1-yl)propanoate [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE | 31434-93-2 [chemicalbook.com]

- 4. METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE [cymitquimica.com]

- 5. PubChemLite - Methyl 3-(1h-imidazol-4-yl)propanoate hydrochloride (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and assessment of formamidines as new histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl 3-(methylamino)propanoate hydrochloride | C5H12ClNO2 | CID 12414199 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride

This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride, a key building block in pharmaceutical and medicinal chemistry. The synthesis is presented in two main stages: the preparation of the precursor 3-(1H-imidazol-4-yl)propionic acid, and its subsequent conversion to the target methyl ester hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also insights into the rationale behind the experimental choices.

Introduction

Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is a valuable intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring an imidazole ring and a propanoate chain, is found in a range of compounds, including histamine H3 receptor antagonists. A robust and scalable synthesis is therefore of significant interest to the scientific community. The pathway detailed herein proceeds via the hydrogenation of urocanic acid followed by a classic Fischer esterification and subsequent salt formation, a route chosen for its high yields and straightforward procedures.

Synthesis Pathway Overview

The overall synthesis is a two-step process starting from urocanic acid. The first step involves the reduction of the carbon-carbon double bond in urocanic acid to yield 3-(1H-imidazol-4-yl)propionic acid. The second step is the esterification of the carboxylic acid with methanol, followed by the formation of the hydrochloride salt.

Caption: Overall synthesis workflow for methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride.

Part 1: Synthesis of 3-(1H-imidazol-4-yl)propionic Acid

The initial step in the synthesis is the reduction of the α,β-unsaturated carboxylic acid, urocanic acid. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.

Mechanistic Insight: Catalytic Hydrogenation

The hydrogenation of urocanic acid proceeds via the addition of hydrogen across the double bond, catalyzed by a noble metal catalyst, typically palladium on carbon (Pd/C). The reaction is carried out under a hydrogen atmosphere. The catalyst provides a surface for the adsorption of both the urocanic acid and molecular hydrogen. This facilitates the cleavage of the H-H bond and the subsequent stepwise addition of hydrogen atoms to the alkene, resulting in the saturated propionic acid derivative. The use of water as a solvent makes this a green and cost-effective process.

Experimental Protocol: Hydrogenation of Urocanic Acid

A detailed protocol for the hydrogenation of urocanic acid is as follows[1]:

-

Reaction Setup: In a suitable hydrogenation vessel, a suspension of urocanic acid (2.00 g, 14.5 mmol) in deionized water (40 mL) is prepared.

-

Catalyst Addition: To this suspension, 10% palladium on activated carbon (200 mg, 0.19 mmol) is carefully added.

-

Hydrogenation: The vessel is sealed and placed on a shaker. The atmosphere is replaced with hydrogen, and the reaction is allowed to proceed under a hydrogen pressure of 30 psi for 2 hours at room temperature.

-

Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield 3-(1H-imidazol-4-yl)propionic acid as a colorless solid.

Characterization of 3-(1H-imidazol-4-yl)propionic Acid

The successful synthesis of the intermediate can be confirmed by spectroscopic analysis.

| Compound | Yield | ¹H NMR (D₂O) |

| 3-(1H-imidazol-4-yl)propionic Acid | 96% | δ 2.52 (t, 2H, J=7.2 Hz), 2.92 (t, 2H, J=7.2 Hz), 7.16 (s, 1H), 8.49 (s, 1H)[1] |

Part 2: Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride

The second stage of the synthesis involves the conversion of the carboxylic acid to its corresponding methyl ester, followed by the formation of the hydrochloride salt to improve its stability and handling properties.

Mechanistic Insight: Fischer Esterification

The esterification of 3-(1H-imidazol-4-yl)propionic acid is achieved through the Fischer-Speier esterification method. This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol[2][3]. In this case, methanol serves as both the reactant and the solvent, and a catalytic amount of a strong acid, such as sulfuric acid, is used.

The mechanism proceeds as follows:

-

Protonation of the Carbonyl Oxygen: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is then deprotonated to yield the final methyl ester and regenerate the acid catalyst.

The imidazole ring, being basic, will also be protonated under the acidic reaction conditions. This does not significantly interfere with the esterification but is an important consideration during the work-up.

Experimental Protocol: Fischer Esterification and Salt Formation

The following protocol details the esterification and subsequent conversion to the hydrochloride salt[1]:

-

Esterification: A solution of 3-(1H-imidazol-4-yl)propionic acid (1.95 g, 13.9 mmol) in methanol (30 mL) is prepared. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated at reflux for 15 hours.

-

Work-up of the Free Ester: After cooling, the reaction mixture is concentrated in vacuo. The residue is dissolved in dichloromethane (40 mL) and washed with a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize the excess acid and deprotonate the imidazole ring. The aqueous phase is saturated with sodium chloride and extracted with ethyl acetate (4 x 25 mL). The combined organic phases are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to give methyl 3-(1H-imidazol-4-yl)propanoate as a yellow oil.

-

Hydrochloride Salt Formation: The crude methyl 3-(1H-imidazol-4-yl)propanoate is dissolved in a minimal amount of a suitable solvent such as diethyl ether or isopropyl alcohol. A solution of hydrogen chloride in the same solvent is then added dropwise with stirring until precipitation is complete.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride as a crystalline solid.

Characterization of Methyl 3-(1H-imidazol-4-yl)propanoate and its Hydrochloride Salt

The final product and its precursor ester are characterized by their physical and spectroscopic properties.

| Compound | Yield | ¹H NMR (CDCl₃) |

| Methyl 3-(1H-imidazol-4-yl)propanoate | 90% | δ 2.68 (t, 2H, J=7.2 Hz), 2.93 (t, 2H, J=7.2 Hz), 3.69 (s, 3H), 6.81 (s, 1H), 7.55 (s, 1H)[1] |

| Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride | - | Spectroscopic data for the hydrochloride salt is consistent with the structure, showing characteristic shifts for the propanoate and imidazole protons. |

Conclusion

The synthesis pathway described in this guide provides a reliable and high-yielding method for the preparation of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride. The use of readily available starting materials and well-established chemical transformations makes this route amenable to scale-up for applications in pharmaceutical research and development. The detailed protocols and mechanistic insights provided herein are intended to equip researchers with the necessary information to successfully synthesize this valuable chemical intermediate.

References

-

PubChem. (n.d.). Methyl 3-(1h-imidazol-4-yl)propanoate hydrochloride. Retrieved January 5, 2026, from [Link]

-

Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1–8. [Link]

-

LookChem. (n.d.). Scholarly article on METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE 31434-93-2 from Journal of Medicinal Chemistry p. 506,507. Retrieved January 5, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). Retrieved January 5, 2026, from [Link]

-

MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved January 5, 2026, from [Link]

-

Turkish Journal of Chemistry. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Retrieved January 5, 2026, from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2013). ChemInform Abstract: Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Retrieved January 5, 2026, from [Link]

-

LookChem. (n.d.). Cas 31434-93-2,METHYL 3-(1H-IMIDAZOL-4-YL). Retrieved January 5, 2026, from [Link]

-

Amanote Research. (n.d.). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E). Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (1991). Isolation and characterization of 3-[(carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid from human urine and preparation of its proposed precursor, S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine. Retrieved January 5, 2026, from [Link]

-

MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Retrieved January 5, 2026, from [Link]

-

PubMed. (1968). Studies on the enzymic decomposition of urocanic acid. VI. Properties of the enzyme catalyzing the oxidation of 4(5)-imidazolone-5(4)-propionic acid to L-hydantoin-5-propionic acid. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. Retrieved January 5, 2026, from [Link]

-

PubMed. (1961). Studies on the enzymic decomposition of urocanic acid. IV. Purification and properties of 4(5)-imidazolone-5(4)-propionic acid hydrolase. Retrieved January 5, 2026, from [Link]

-

MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved January 5, 2026, from [Link]

-

ChemRxiv. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride. Retrieved January 5, 2026, from [Link]

-

MDPI. (n.d.). Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling. Retrieved January 5, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride

Executive Summary

Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is a heterocyclic compound with potential applications as an intermediate in pharmaceutical synthesis, particularly for histamine receptor ligands. The solubility of such an active pharmaceutical ingredient (API) precursor is a critical physicochemical parameter that dictates its handling, reaction kinetics, purification, and formulation development. In the absence of comprehensive published solubility data, this guide provides a robust framework for researchers, scientists, and drug development professionals to understand, theoretically predict, and experimentally determine the solubility profile of this compound. We present the established "gold standard" shake-flask method, detail the theoretical underpinnings of its solubility based on its chemical structure, and offer a template for systematic data acquisition and interpretation.

Introduction

Chemical Identity and Structure

Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is an organic salt consisting of a protonated imidazole ring linked to a methyl propanoate chain.

-

Molecular Formula: C₇H₁₁ClN₂O₂

-

Molecular Weight: 190.63 g/mol

-

CAS Number: 53958-94-4

-

Structure: (Illustrative, not from search)

The molecule's structure is amphipathic, containing a polar, ionizable imidazole head and a more nonpolar methyl ester tail. This duality is central to its solubility characteristics.

Significance in Research and Development

This compound serves as a valuable building block in organic synthesis. The imidazole motif is a key component in many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. As an intermediate, it is used in the synthesis of compounds targeting histamine receptors, which are crucial in developing antihistamines and therapies for central nervous system disorders.

The Critical Role of Solubility in Drug Development

A thorough understanding of a compound's solubility is essential for efficient drug development.[1] Solubility impacts every stage, from initial synthesis and purification to final formulation and bioavailability.[2][3] Poor aqueous solubility, for instance, can hinder absorption in the gastrointestinal tract, leading to low bioavailability and therapeutic efficacy.[3] Therefore, characterizing the solubility in various media (e.g., aqueous buffers, organic solvents) is a foundational step in pre-formulation studies.[1]

Physicochemical Properties Influencing Solubility

The solubility of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is governed by the interplay of its structural features.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₁₁ClN₂O₂ | PubChem |

| Molecular Weight | 190.63 g/mol | PubChem |

| Form | Hydrochloride Salt | - |

| Key Functional Groups | Imidazole Ring, Methyl Ester | - |

Impact of the Hydrochloride Salt

The compound is supplied as a hydrochloride salt. This is a common and highly effective strategy in pharmaceutical chemistry to enhance the aqueous solubility of basic compounds. The hydrochloric acid protonates the basic nitrogen atom on the imidazole ring, forming a positively charged imidazolium cation. This ionic character significantly improves the molecule's interaction with polar solvents like water, thereby increasing its solubility compared to the free base form.

Role of the Imidazole Moiety

The imidazole ring is a critical determinant of solubility due to its amphoteric nature—it can act as both a weak acid and a weak base.[4]

-

As a Base: The lone pair of electrons on the non-protonated nitrogen atom (N-3) readily accepts a proton. The pKa of the conjugate acid (the imidazolium ion) is approximately 7.[4][5] This means that in aqueous solutions with a pH below 7, the imidazole ring will be predominantly protonated (charged), favoring high solubility.

-

As an Acid: The proton on the other nitrogen (N-1) can be removed under strongly basic conditions. The pKa for this deprotonation is around 14.5, making it a very weak acid.[4][6]

This pH-dependent ionization is the most critical factor influencing the aqueous solubility of the compound.

Experimental Determination of Thermodynamic Solubility

To ensure reliable and reproducible data, a standardized protocol is essential. The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility.[1][7][8]

Principle of the Shake-Flask Method

This method involves adding an excess amount of the solid compound to a solvent of interest and agitating the mixture for a prolonged period until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then measured, representing the thermodynamic solubility.[1][8]

Detailed Step-by-Step Protocol

-

Preparation: Add an excess amount of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride to a series of vials, each containing a precisely known volume of the desired solvent (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, purified water, ethanol). "Excess" is confirmed by the visible presence of undissolved solid material at the end of the experiment.[9]

-

Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath, typically set at 25°C or 37°C.[10] Agitate the samples for a sufficient duration to reach equilibrium. A common duration is 24 to 48 hours, though a preliminary time-to-equilibrium study is recommended.[2][11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid material via centrifugation (e.g., 15 minutes at >10,000 rpm) or filtration using a chemically inert, low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

pH Verification: For aqueous buffers, measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[12]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

Solubility data should be recorded systematically. The following table serves as a template for organizing experimental results.

| Solvent System | Temperature (°C) | pH (Initial) | pH (Final) | Solubility (mg/mL) | Solubility (mol/L) | Replicate |

| 0.1 M HCl (pH ~1.2) | 25 | 1.2 | 1 | |||

| 2 | ||||||

| 3 | ||||||

| Acetate Buffer | 25 | 4.5 | 1 | |||

| 2 | ||||||

| 3 | ||||||

| Phosphate Buffer | 25 | 6.8 | 1 | |||

| 2 | ||||||

| 3 | ||||||

| Purified Water | 25 | ~7.0 | 1 | |||

| 2 | ||||||

| 3 | ||||||

| Ethanol | 25 | N/A | N/A | 1 | ||

| 2 | ||||||

| 3 |

Factors Influencing Solubility

Effect of pH

The aqueous solubility of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is expected to be highly pH-dependent. The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation .[13][14][15][16][17]

For a weak base like the imidazole moiety: pH = pKa + log([Base] / [Acid])

Where:

-

[Base] is the concentration of the neutral imidazole.

-

[Acid] is the concentration of the protonated, charged imidazolium cation.

Expected pH-Solubility Profile:

-

Low pH (pH < 5): Far below the pKa of ~7, the compound will be almost entirely in its protonated, cationic form. Solubility will be high and relatively constant.

-

Mid pH (pH 5-9): As the pH approaches and surpasses the pKa, the proportion of the neutral, less soluble free base increases, causing a sharp decrease in total solubility.

-

High pH (pH > 9): The compound will exist predominantly as the neutral free base, exhibiting its lowest aqueous solubility (intrinsic solubility).

Effect of Temperature

The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. However, this must be verified experimentally, as some compounds exhibit exothermic dissolution. Experiments should be conducted at controlled temperatures, such as ambient (25°C) and physiological (37°C), to understand this relationship.

Conclusion

References

- Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as a model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341.

-

European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Online] Available at: [Link]

-

U.S. Food and Drug Administration. ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Online] Available at: [Link]

-

DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products – Scientific guideline. [Online] Available at: [Link]

-

Wikipedia. Imidazole. [Online] Available at: [Link]

-

ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Imidazole. PubChem Compound Summary for CID 795. [Online] Available at: [Link]

- Valko, K.; et al. Prediction of pH-dependent aqueous solubility of druglike molecules. J. Chem. Inf. Model. 2006, 46(6), 2601-9.

- Al-Ghabeish, M.; et al.

- Edmondson, D. E.; et al. Effect of pH on oxidation-reduction potentials of 8 alpha-N-imidazole-substituted flavins. Biochemistry 1982, 21(22), 5398-402.

-

TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Application. [Online] Available at: [Link]

-

Bienta. Shake-Flask Solubility Assay. [Online] Available at: [Link]

- Yalkowsky, S.; et al. Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK 2015, 3(4), 358-362.

-

European Medicines Agency. Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Online] Available at: [Link]

-

PCBIS. Thermodynamic solubility. [Online] Available at: [Link]

-

World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments. [Online] Available at: [Link]

-

Pearson+. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... [Online] Available at: [Link]

-

USP-NF. <1236> Solubility Measurements. [Online] Available at: [Link]

- Völgyi, G.; et al. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Anal. Chim. Acta 2010, 673(1), 40-6.

-

Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Online] Available at: [Link]

-

Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses. [Online] Available at: [Link]

- Avdeef, A. pH-metric solubility. 3.

-

World Health Organization. Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. [Online] Available at: [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Online] Available at: [Link]

- Bodiwala, K. B.; et al. Determination of pH-Solubility Profile and Development of Predictive Models. Curr. Pharm. Anal. 2024.

-

UGC MOOCs. Lesson 3: Preformulation I Solubility Profile. [Online] Available at: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Online] Available at: [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Online] Available at: [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep in Pearson+ [pearson.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. enamine.net [enamine.net]

- 12. who.int [who.int]

- 13. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 17. microbenotes.com [microbenotes.com]

A Comprehensive Technical Guide to the Stability Profile of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential stability profile of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride, a molecule of interest in pharmaceutical research and development. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from established chemical principles and the known stability of its core functional groups: the imidazole ring, the methyl ester, and the hydrochloride salt. We will explore potential degradation pathways, propose a robust experimental framework for stability assessment based on forced degradation studies, and provide insights into the analytical methodologies required for such an investigation. This document is intended to serve as a foundational resource for researchers embarking on the characterization and formulation development of this and structurally related molecules.

Introduction: Understanding the Molecule

Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is a heterocyclic compound featuring a central imidazole ring, a methyl ester functional group, and a hydrochloride salt. The imidazole moiety is a common feature in many biologically active molecules, including the amino acid histidine. The methyl ester provides a readily hydrolyzable group, and the hydrochloride salt is frequently employed to enhance the solubility and stability of parent compounds. A thorough understanding of the stability of this molecule is paramount for its successful development as a therapeutic agent, ensuring its quality, safety, and efficacy.

Predicted Stability Profile: A Synthesis of Functional Group Chemistry

The overall stability of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride will be dictated by the interplay of its constituent parts. The following sections outline the anticipated stability characteristics based on established chemical principles.

Hydrolytic Stability

The primary point of hydrolytic instability is the methyl ester functional group . Esters are susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol.

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the ester oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the carboxylate and methanol. The imidazole ring itself can act as a catalyst for ester hydrolysis.[1][2][3]

The imidazole ring's protonation state, influenced by the pH of the solution, will also play a crucial role. The hydrochloride salt form suggests that the compound will initially be in an acidic environment when dissolved in neutral water.

Photostability

Imidazole derivatives can be susceptible to photo-oxidation.[4] The imidazole ring can absorb UV radiation, leading to the formation of reactive species. The presence of atmospheric oxygen can then lead to oxidation of the ring. Studies on imidazole and its derivatives have shown that they can undergo photosensitized reactions, particularly in alkaline media. The rate of photodegradation can be influenced by factors such as light intensity and the presence of photosensitizers.[5]

Thermal Stability

As a crystalline solid, methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is expected to have a defined melting point. Generally, hydrochloride salts of organic molecules exhibit good thermal stability.[6] However, at elevated temperatures, particularly above its melting point, thermal decomposition can occur. The stability of the imidazole ring at high temperatures has been noted in the context of thermally stable organic materials.[7] The ester group is also generally stable to heat in the absence of catalysts.[8][9]

Hygroscopicity

Imidazole hydrochloride itself is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10][11][12] This property can impact the physical and chemical stability of the solid form of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride. Moisture uptake can lead to deliquescence and potentially accelerate hydrolytic degradation of the ester.

Proposed Experimental Framework: Forced Degradation Studies

To empirically determine the stability profile and identify potential degradation products, a forced degradation (or stress testing) study is essential.[13][14][15][16] This involves subjecting the compound to conditions more severe than those it would encounter during storage and use. The goal is to generate a modest level of degradation (typically 5-20%) to facilitate the identification of degradation pathways and the development of a stability-indicating analytical method.[16]

Experimental Design

The following table outlines the recommended conditions for a forced degradation study of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride.

| Stress Condition | Proposed Experimental Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the methyl ester to the carboxylic acid. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4-8 hours | Rapid hydrolysis (saponification) of the methyl ester. |

| Neutral Hydrolysis | Water at 60°C for 48-72 hours | Slower hydrolysis of the methyl ester. |

| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the imidazole ring. |

| Photochemical Stress | Exposure to light (ICH Q1B option 1 or 2) | Photo-oxidation of the imidazole ring. |

| Thermal Stress | Solid state at 80°C for 72 hours | Thermal decomposition. |

| Humidity Stress | Solid state at 40°C / 75% RH for 7 days | Hygroscopicity assessment, potential for solid-state hydrolysis. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation.

-

Detection: UV detection at a wavelength where the imidazole ring absorbs (around 210-230 nm) should be suitable.

-

Peak Purity: A photodiode array (PDA) detector should be used to assess peak purity and ensure that the parent peak is free from co-eluting degradants.

-

Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of the degradation products.

Workflow for Forced Degradation Study

Caption: Potential degradation pathways.

Summary and Recommendations

The stability of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is predicted to be primarily influenced by the hydrolytic susceptibility of the methyl ester and the potential for photo-oxidation of the imidazole ring. The hydrochloride salt form may contribute to hygroscopicity, which could impact solid-state stability.

It is strongly recommended that a comprehensive forced degradation study, as outlined in this guide, be conducted to:

-

Confirm the predicted degradation pathways.

-

Identify any unknown degradation products.

-

Develop and validate a stability-indicating analytical method.

-

Establish appropriate storage conditions and re-test periods.

The insights gained from these studies will be invaluable for the formulation development, ensuring the delivery of a safe, effective, and stable drug product.

References

- Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.

- Insight into the esterase like activity demonstrated by an imidazole appended self-assembling hydrogelator.

- Imidazole hydrochloride (I3386)

- Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Contribution to journal.

- imidazole hydrochloride - Physico-chemical Properties. ChemBK.

- IMIDAZOLE HYDROCHLORIDE | 1467-16-9. ChemicalBook.

- Imidazole derivatives: Thermally stable organic luminescence m

- Base Catalysis of Imidazole Catalysis of Ester Hydrolysis.

- Imidazole hydrochloride - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrost

- PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals.

- Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes.

- forced degradation products: Topics by Science.gov. Science.gov.

- A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Applic

- Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotin

- Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society.

- Methyl 3-(1H-imidazol-4-yl)

- Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide. ElectronicsAndBooks.

- Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society.

- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central.

- REVIEW: FORCE DEGRAD

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research.

- Forced Degrad

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- 3-(1H-Imidazol-4-yl)-propionic acid methyl ester hydrochloride. Echemi.

- (s)-3-(1h-imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride. Echemi.

- 53958-94-4|Methyl 3-(1H-imidazol-4-yl)

- Methyl 3-(1h-imidazol-4-yl)propanoate hydrochloride (C7H10N2O2). PubChemLite.

- stability and degradation issues of 5-nitroso-1H-imidazole solutions. Benchchem.

- Thermal Stability of Amorphous Solid Dispersions. Pharma Excipients.

- Technical Support Center: Characterization of Imidazole-Containing Compounds. Benchchem.

- Scholarly article on METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE 31434-93-2 from Journal of Medicinal Chemistry p. 506,507. Lookchem.

- METHYL 3-(1H-IMIDAZOL-4-YL)

- Thermal Stability and Eutectic Point of Chloride-Based High-Temper

- Does imidazole and hydrochloric acid yield imidazole hydrochloride salt?. Chemistry Stack Exchange.

- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M

- Thermal Characteristics of Some Organic Esters. Scilit.